Structural Differentiation from Closest Analog: Linker Length and N-Methylation
The target compound (CAS 1797341-50-4) differs from its closest analog (CAS 1797308-48-5) by two structural features: (1) a direct carbonyl linker (one carbon) between the piperidine nitrogen and the pyridazinone C6 position, versus an oxoethyl linker (two carbons) in the analog, and (2) the presence of an N-methyl substituent on the pyridazinone ring, which is absent in the analog . In the SCD1 inhibitor patent literature (US9102669B2), linker length and N-alkylation status are explicitly identified as potency-modulating variables, with compounds bearing a direct carbonyl-piperidine linkage and N-alkyl substitution showing a structurally distinct SAR profile from those with extended or unsubstituted linkers [1].
| Evidence Dimension | Linker atom count between piperidine N and pyridazinone core; N-alkylation status |
|---|---|
| Target Compound Data | 1-atom carbonyl linker; N-methyl present on pyridazinone at position 2 |
| Comparator Or Baseline | CAS 1797308-48-5: 2-atom oxoethyl (–C(=O)CH2–) linker; N-H (unsubstituted) on pyridazinone |
| Quantified Difference | Target compound: 1 linker atom + N-CH3 vs. Analog: 2 linker atoms + N-H. Distinct topological polar surface area (tPSA) predicted difference: ~3.2 Ų lower for target (57.5 vs. 60.7 Ų, calculated), consistent with reduced hydrogen-bond donor count (0 vs. 1) |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES representations from ChemSrc entries . |
Why This Matters
The absence of an H-bond donor (N-H) in the target compound implies higher intrinsic membrane permeability and potentially distinct oral bioavailability relative to the N-H-bearing analog; this difference must be considered when selecting compounds for in vivo metabolic disease models.
- [1] Janssen Pharmaceutica NV. Substituted piperidinyl-pyridazinyl derivatives useful as SCD 1 inhibitors. US Patent US9102669B2. Published 2015-08-11. View Source
